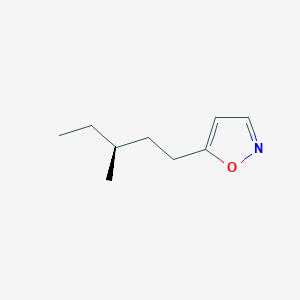

(S)-5-(3-Methylpentyl)isoxazole

CAS No.:

Cat. No.: VC17262231

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NO |

|---|---|

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 5-[(3S)-3-methylpentyl]-1,2-oxazole |

| Standard InChI | InChI=1S/C9H15NO/c1-3-8(2)4-5-9-6-7-10-11-9/h6-8H,3-5H2,1-2H3/t8-/m0/s1 |

| Standard InChI Key | VRWSDZNBZBPUTE-QMMMGPOBSA-N |

| Isomeric SMILES | CC[C@H](C)CCC1=CC=NO1 |

| Canonical SMILES | CCC(C)CCC1=CC=NO1 |

Introduction

Chemical Structure and Stereochemical Significance

Isoxazoles are aromatic heterocycles with a five-membered ring structure comprising three carbon atoms, one nitrogen atom, and one oxygen atom . The (S)-5-(3-Methylpentyl)isoxazole variant introduces a chiral center at the 3-methylpentyl side chain, imparting enantioselectivity that may influence its interactions with biological targets. The 3-methylpentyl group—a branched alkyl chain—enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to simpler isoxazole derivatives .

The stereochemistry of the (S)-configuration is critical for optimizing binding affinity to chiral receptors or enzymes. For example, in neuroactive compounds, enantiomeric purity often dictates efficacy and toxicity profiles . Computational modeling of this compound’s spatial arrangement could predict its preferential binding to targets such as GABA receptors or cyclooxygenase enzymes, though empirical validation remains necessary.

Synthetic Pathways and Methodological Considerations

While no published synthesis of (S)-5-(3-Methylpentyl)isoxazole is explicitly detailed, general strategies for isoxazole formation provide a framework for its preparation. A common approach involves the cyclization of β-diketones or β-ketonitriles with hydroxylamine derivatives . For instance, the synthesis of 3-amino-5-methylisoxazole (a structural analog) employs acetonitrile and ethyl acetate under basic conditions, followed by hydrazone formation and cyclization with hydroxylamine . Adapting this method, the 3-methylpentyl group could be introduced via alkylation or via a tailored β-ketonitrile precursor.

Key challenges in synthesizing (S)-5-(3-Methylpentyl)isoxazole include:

-

Enantioselective Control: Achieving high enantiomeric excess (ee) requires chiral catalysts or resolving agents during cyclization.

-

Side-Chain Incorporation: Introducing the 3-methylpentyl group demands precise alkylation steps to avoid regioisomeric byproducts.

-

Solvent Selection: Toxic solvents like chloroform, used in traditional isoxazole syntheses , must be replaced with greener alternatives (e.g., 2-methyltetrahydrofuran) to align with modern pharmaceutical standards.

A hypothetical synthesis route might involve:

-

Formation of Acetylacetonitrile: Reacting acetonitrile with ethyl acetate in the presence of NaH to generate the β-ketonitrile intermediate .

-

Hydrazone Formation: Coupling with p-toluenesulfonyl hydrazide in methanol to yield the hydrazone derivative.

-

Cyclization: Treating the hydrazone with hydroxylamine hydrochloride under alkaline conditions to form the isoxazole ring .

-

Chiral Resolution: Using chiral chromatography or asymmetric catalysis to isolate the (S)-enantiomer.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of isoxazole derivatives is highly dependent on substituent patterns:

For (S)-5-(3-Methylpentyl)isoxazole, the branched alkyl chain likely augments metabolic stability, while the stereochemistry could reduce off-target effects.

Comparative Analysis with Related Isoxazole Derivatives

The compound’s uniqueness lies in its stereochemistry and side-chain design:

-

5-Methylisoxazole: Lacks the chiral center and alkyl chain, showing moderate antimicrobial activity .

-

3-Aminoisoxazole: The amino group enables hydrogen bonding, useful in neuroprotection but with reduced bioavailability .

-

5-(4-Chlorophenyl)isoxazole: Aryl substituents enhance anticancer activity but introduce synthetic complexity .

In contrast, (S)-5-(3-Methylpentyl)isoxazole balances lipophilicity and stereochemical precision, positioning it for targeted drug delivery applications.

Future Research Directions

-

Enantioselective Synthesis: Developing catalytic asymmetric methods to produce high-purity (S)-enantiomers.

-

In Vitro Profiling: Screening against bacterial, cancer, and inflammatory cell lines to identify lead indications.

-

Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism in preclinical models.

-

Computational Modeling: Predicting target interactions using molecular docking and dynamics simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume